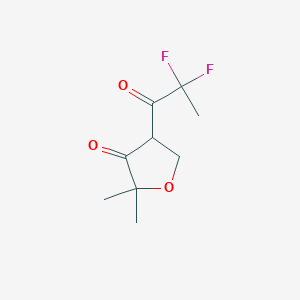
4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of difluoropropanoyl and dimethyloxolan groups in its structure imparts distinct reactivity and stability, making it a subject of interest in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one typically involves the introduction of difluoromethyl groups into the oxolan ring. One common method is the reaction of 2,2-dimethyloxolan-3-one with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are crucial for scaling up the synthesis while maintaining safety and environmental standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological activity. The exact pathways depend on the specific application and target .
Comparación Con Compuestos Similares
2,2-Difluoropropanol: Known for its use in organic synthesis and as a solvent.
Difluoroalkanes: Utilized in various chemical reactions and industrial applications.
Fluorinated Quinolines: Noted for their biological activity and use in medicinal chemistry.
Uniqueness: 4-(2,2-Difluoropropanoyl)-2,2-dimethyloxolan-3-one stands out due to its specific structural features, which confer unique reactivity and stability.
Propiedades
Fórmula molecular |
C9H12F2O3 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
4-(2,2-difluoropropanoyl)-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C9H12F2O3/c1-8(2)6(12)5(4-14-8)7(13)9(3,10)11/h5H,4H2,1-3H3 |
Clave InChI |
ZZJALXISQGBAJW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C(CO1)C(=O)C(C)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)
![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
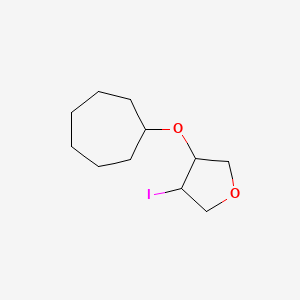
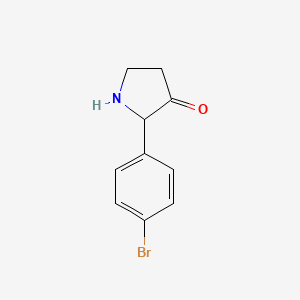
![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
![(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13061681.png)
![5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061684.png)
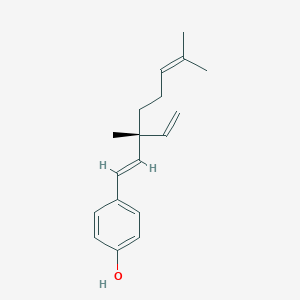
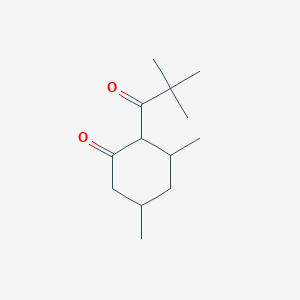
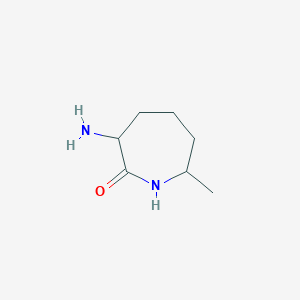
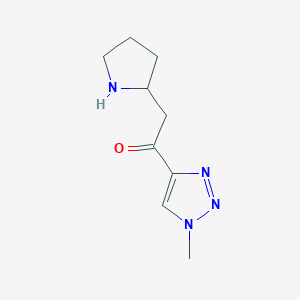

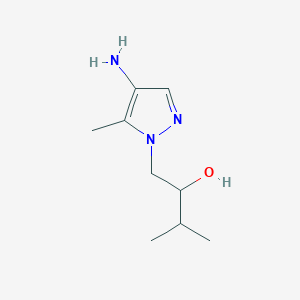
![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
